molecular formula C18H26FNO6 B4041115 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

Cat. No.: B4041115
M. Wt: 371.4 g/mol
InChI Key: RXMIJSGCWNHVGG-UHFFFAOYSA-N
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Description

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound is characterized by the presence of a fluorophenoxy group, an ethoxy linkage, and a piperidine ring, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine typically involves the reaction of 2-fluorophenol with ethylene oxide to form 2-(2-fluorophenoxy)ethanol. This intermediate is then reacted with 1-(2-chloroethyl)-3-methylpiperidine under basic conditions to yield the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like potassium carbonate .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often incorporating advanced techniques such as continuous flow reactors and automated purification systems. The use of high-purity reagents and stringent quality control measures ensures the consistency and reliability of the final product .

Chemical Reactions Analysis

Types of Reactions

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions typically result in the formation of new derivatives with altered functional groups .

Scientific Research Applications

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine involves its interaction with specific molecular targets and pathways. The fluorophenoxy group is known to enhance the compound’s binding affinity to certain receptors, while the piperidine ring can modulate its pharmacokinetic properties. These interactions can lead to various biological effects, including enzyme inhibition, receptor modulation, and signal transduction .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the fluorophenoxy group enhances its stability and binding affinity, while the piperidine ring provides structural rigidity and modulates its pharmacokinetic properties .

Properties

IUPAC Name

1-[2-[2-(2-fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24FNO2.C2H2O4/c1-14-5-4-8-18(13-14)9-10-19-11-12-20-16-7-3-2-6-15(16)17;3-1(4)2(5)6/h2-3,6-7,14H,4-5,8-13H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXMIJSGCWNHVGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CCOCCOC2=CC=CC=C2F.C(=O)(C(=O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26FNO6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
Reactant of Route 3
1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid
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1-[2-[2-(2-Fluorophenoxy)ethoxy]ethyl]-3-methylpiperidine;oxalic acid

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